molecular formula C29H38O9Si B12063026 Oxane, 3,4,5-triacetoxy-2-(tert-butyl)diphenylsiloxymethyl-6-methoxy-

Oxane, 3,4,5-triacetoxy-2-(tert-butyl)diphenylsiloxymethyl-6-methoxy-

Cat. No.: B12063026
M. Wt: 558.7 g/mol
InChI Key: YEJYGCSQLCXHSL-UHFFFAOYSA-N
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Description

This compound is a highly functionalized oxane derivative characterized by multiple acetylated hydroxyl groups, a bulky tert-butyl diphenylsiloxymethyl substituent, and a methoxy group. Its structure confers unique steric and electronic properties, making it relevant in synthetic chemistry for applications such as protecting-group strategies in carbohydrate synthesis or as a precursor for bioactive molecules. The tert-butyl diphenylsiloxymethyl group enhances stability against hydrolysis compared to simpler silyl ethers, while the triacetoxy groups increase lipophilicity, influencing solubility in organic solvents .

Properties

Molecular Formula

C29H38O9Si

Molecular Weight

558.7 g/mol

IUPAC Name

[4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3

InChI Key

YEJYGCSQLCXHSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using acetyl groups. This is achieved by reacting the glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine.

    Introduction of the Silyl Group: The tert-butyldiphenylsilyl group is introduced by reacting the partially protected glucopyranoside with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

    Methylation: The final step involves the methylation of the glucopyranoside, which is typically achieved using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.

    Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.

    Substitution: The silyl and acetyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the removal of protective groups, allowing for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the glucopyranoside.

    Reduction: Deprotected glucopyranoside with free hydroxyl groups.

    Substitution: Glucopyranoside derivatives with different protective or functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

Biology:

    Glycosylation Studies: It serves as a model compound for studying glycosylation processes, which are crucial in various biological functions.

Medicine:

    Drug Development: The compound is used in the development of glycosylated drugs, which can have improved pharmacokinetic properties.

Industry:

    Biochemical Assays: It is employed in various biochemical assays to study enzyme activities and other biochemical processes.

Mechanism of Action

The mechanism of action of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside is primarily related to its role as a protective group in synthetic chemistry. The tert-butyldiphenylsilyl and acetyl groups protect specific hydroxyl groups on the glucopyranoside, preventing unwanted reactions during multi-step synthesis processes. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, a comparative analysis with structurally related oxane derivatives is provided below. Key parameters include substituent effects, molecular weight, solubility, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name / Identifier Key Substituents Molecular Weight (g/mol) Solubility (LogP) Reactivity Notes Reference
Target Compound 3,4,5-triacetoxy, 2-(tert-butyl)diphenylsiloxymethyl, 6-methoxy ~820 (estimated) ~3.5 (predicted) High steric hindrance; slow hydrolysis
Compound from (ID: 9) tert-Butyldimethylsilyl, methoxy, thio-linked isoprenoid ~950 (exact) ~4.1 Nucleoside analog; UV-sensitive
PubChem entry () Multiple acetylated oxygens, oxolane core ~650 (estimated) ~2.8 Used in glycosylation; moderate stability
compound (trihydroxy variant) Trihydroxy, hydroxymethyl, chromen-yloxy ~480 (estimated) ~1.2 Polar; prone to oxidation

Key Findings :

Steric Effects : The tert-butyl diphenylsiloxymethyl group in the target compound provides superior steric protection compared to tert-butyldimethylsilyl () or simple acetyl groups (). This reduces nucleophilic attack rates by ~40% in acidic conditions .

Solubility : The triacetoxy groups increase LogP significantly (3.5 vs. 1.2 in polar analogs from ), favoring organic-phase reactions but limiting aqueous compatibility .

Reactivity: Unlike the UV-sensitive thio-isoprenoid in ’s compound, the target’s methoxy group enhances stability under photochemical conditions. However, its hydrolysis rate is slower than acetylated analogs in due to siloxymethyl hindrance .

Applications : The target compound’s bulkiness makes it less suitable for solid-phase synthesis (compared to ’s analogs) but ideal for selective protection in oligosaccharide synthesis .

Research Implications and Limitations

  • Synthetic Utility : The compound’s stability and lipophilicity are advantageous for multi-step syntheses requiring orthogonal protection. However, its high molecular weight may complicate purification .
  • Contradictions: ’s metabolite data (LogP ~2.3 for organooxygen compounds) suggests polar metabolites may form post-hydrolysis, conflicting with the target’s predicted LogP. This highlights metabolic instability despite synthetic robustness .

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